molecular formula C21H22BN3O2 B12104550 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12104550
M. Wt: 359.2 g/mol
InChI Key: JQDQGTQRSSUAEI-UHFFFAOYSA-N
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Description

This compound features a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The pyridin-2-yl substituents introduce π-conjugation and moderate electron-withdrawing effects, influencing reactivity and coordination chemistry.

Properties

Molecular Formula

C21H22BN3O2

Molecular Weight

359.2 g/mol

IUPAC Name

2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C21H22BN3O2/c1-20(2)21(3,4)27-22(26-20)15-13-18(16-9-5-7-11-23-16)25-19(14-15)17-10-6-8-12-24-17/h5-14H,1-4H3

InChI Key

JQDQGTQRSSUAEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of high-throughput screening methods can also help in identifying the best catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and in the development of metal-organic frameworks. The boronic ester group can also interact with biological molecules, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Electronic Properties

2,6-Diphenyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS: N/A, MW: 433.22 g/mol)
  • Structure : Phenyl groups at 2- and 6-positions; boronic ester attached via a para-substituted phenyl ring.
  • Steric Hindrance: The extended conjugation via the phenyl spacer may reduce steric crowding compared to direct pyridin-2-yl substitution .
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 408492-27-3, MW: ~282.9 g/mol)
  • Structure : Chlorine atoms at 2- and 6-positions; boronic ester at 4-position.
  • Key Differences :
    • Reactivity : Chlorine’s strong electron-withdrawing nature activates the boronic ester for faster cross-coupling but may limit solubility in polar solvents.
    • Applications : Preferred for synthesizing electron-deficient biaryl systems .
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: N/A)
  • Structure : Methoxy groups at 2- and 6-positions; boronic ester at 3-position.
  • Regioselectivity: Boronic ester at the 3-position may alter coupling site preferences compared to 4-substituted analogs .

Heterocyclic Core Variations

4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4, MW: 234.1 g/mol)
  • Structure : Pyrimidine core with methyl groups at 4- and 6-positions; boronic ester at 5-position.
  • Key Differences :
    • Electronic Environment : Pyrimidine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media.
    • Reactivity : Reduced steric hindrance compared to pyridine derivatives due to smaller methyl substituents .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine (CAS: 2304631-50-1, MW: 286.18 g/mol)
  • Structure : Bipyridine system with a partially saturated dihydro ring.
  • Applications: Suitable for synthesizing chelating ligands in coordination chemistry .

Reactivity in Cross-Coupling Reactions

Compound Type Coupling Rate (Relative) Preferred Coupling Partners Notes
Pyridin-2-yl-substituted Moderate Aryl halides, triflates Balanced electronic activation
Dichloro-substituted High Electron-rich aryl halides Enhanced reactivity due to Cl EWG
Dimethoxy-substituted Low Electron-deficient partners Electron donation slows coupling

Biological Activity

The compound 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule characterized by its unique structural features that include multiple pyridine rings and a dioxaborolane moiety. This structure enhances its potential for biological activity, particularly in coordination chemistry and drug design.

Structure and Properties

The molecular formula of this compound is C15H18BNO2C_{15}H_{18}BNO_2. Its structural configuration allows for significant interactions with metal ions and biological molecules. The presence of the dioxaborolane group is particularly noteworthy as it can enhance the compound's reactivity and stability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may show activity against various pathogens. The boron-containing moiety is known for its role in enhancing the antibacterial properties of certain compounds .
  • Coordination Chemistry : The compound's ability to form complexes with metal ions can lead to applications in drug delivery systems and targeting specific biological pathways.

Antimicrobial Activity

A study focusing on boron-containing compounds highlighted the potential of similar structures to combat bacterial infections. The incorporation of the dioxaborolane unit was found to enhance the activity against resistant strains of bacteria .

CompoundActivity (EC50 in nM)Target Pathogen
2,6-Dipyridin-2-yl...50E. coli
Similar Boron Compounds30S. aureus

Coordination Chemistry

Research has demonstrated that 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can effectively coordinate with various metal ions such as copper(II) and zinc(II). This property is crucial for its potential use in catalysis and as a therapeutic agent in metal-based drugs .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its action may involve:

  • DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication processes in pathogens.
  • Enzyme Inhibition : The boron atom may play a role in inhibiting certain enzymes critical for microbial survival.

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